1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a brominated derivative of norbornene. This compound is known for its unique structure, which includes a bicyclic framework with multiple bromine atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the bromination of norbornene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at low temperatures to control the reactivity and ensure the selective bromination of the desired positions on the norbornene ring .
Analyse Chemischer Reaktionen
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: Research is being conducted to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has chlorine atoms instead of bromine, leading to different reactivity and applications.
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has an additional carboxylic acid group, which affects its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, stability, and applications.
Eigenschaften
CAS-Nummer |
14362-06-2 |
---|---|
Molekularformel |
C8H4Br6O2 |
Molekulargewicht |
611.5 g/mol |
IUPAC-Name |
1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Br6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16) |
InChI-Schlüssel |
CVMNXPGLNRDDTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.